1,2,3,4-Tetrahydronaphthalene-2,3-diol
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4-tetrahydronaphthalene-2,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-4,9-12H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTGPMXCRKCPTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CC2=CC=CC=C21)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30961832 | |
| Record name | 1,2,3,4-Tetrahydronaphthalene-2,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30961832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41597-55-1, 6970-78-1 | |
| Record name | trans-Tetraline-2,3-diol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90447 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC62093 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62093 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,3,4-Tetrahydronaphthalene-2,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30961832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Naphthalene-2,3-diol
- Structural Differences : Unlike 1,2,3,4-tetrahydronaphthalene-2,3-diol, naphthalene-2,3-diol retains a fully aromatic naphthalene ring.
- Reactivity and Applications: The aromaticity of naphthalene-2,3-diol makes it more reactive in electrophilic substitution reactions, such as alkylation and halogenation. For example, it is used to synthesize benzodioxane derivatives (e.g., compounds 4–7 in ) via reactions with epibromohydrin .
- Synthetic Pathways : Both compounds are synthesized from commercially available diols, but hydrogenation steps are required to generate the tetrahydronaphthalene backbone .
5,6,7,8-Tetrahydronaphthalene-2,3-diol
- Structural Differences : This isomer features saturation at positions 5–8 of the naphthalene ring, altering the spatial arrangement of the diol groups.
- Synthetic Utility : highlights its use in synthesizing methyl ketones via Weinreb amide intermediates. The distinct saturation pattern influences regioselectivity in reactions, such as the formation of 2-hydroxymethyltetrahydronaphthodioxane derivatives .
Nadolol-Related Compound C
- Structural Complexity : This derivative (C₂₃H₂₈O₇) incorporates the this compound moiety as part of a larger β-blocker-related structure with additional ether and hydroxypropoxy groups .
- Functional Impact : The diol unit facilitates hydrogen bonding in drug-receptor interactions, while the extended structure modifies pharmacokinetic properties (e.g., solubility, half-life). This contrasts with simpler diols lacking such functionalization.
2-(Trifluoromethyl)-1,2,3,4-Tetrahydronaphthalene-1,2-diol
- Functional Group Addition : The introduction of a trifluoromethyl group enhances lipophilicity and metabolic stability compared to the parent diol .
- Stereochemical Considerations: Synthesized from tartaric acid-derived scaffolds, this compound demonstrates the importance of stereochemistry in biological activity, a factor less pronounced in non-fluorinated analogs.
6,7-Dimethoxy-1,2,3,4-Tetrahydronaphthalene
- Substituent Effects : Methoxy groups at positions 6 and 7 replace hydroxyl groups, reducing hydrogen-bonding capacity but increasing electron density on the aromatic system .
- Biological Activity : Methoxylation often enhances membrane permeability, whereas diols like this compound may exhibit stronger polar interactions in target binding.
Comparative Data Table
Key Research Findings
- Synthetic Flexibility : The diol’s partially saturated ring allows diverse functionalization, as seen in trifluoromethylated derivatives and Nadolol intermediates .
- Biological Relevance : Hydrogen bonding from the diol groups is critical in drug design, contrasting with methoxylated or aromatic analogs that prioritize lipophilicity .
- Isomer-Dependent Reactivity : Positional isomerism (e.g., 1,2,3,4- vs. 5,6,7,8-tetrahydro) significantly impacts reaction pathways and product selectivity .
Preparation Methods
Table 1: Reaction Conditions for OsO₄-Catalyzed Dihydroxylation
Key advantages of this method include high regioselectivity and compatibility with sensitive functional groups. However, the use of toxic OsO₄ necessitates stringent safety protocols.
Chemoenzymatic Synthesis via Bacterial Dioxygenases
Toluene Dioxygenase (TDO)-Catalyzed Asymmetric Dihydroxylation
Pseudomonas putida UV4, a mutant strain expressing toluene dioxygenase (TDO), catalyzes the enantioselective dihydroxylation of naphthalene and dihydronaphthalenes. Boyd et al. (2003) demonstrated that TDO converts 1,2-dihydronaphthalene into (1S,2R)-1,2-dihydroxy-1,2,3,4-tetrahydronaphthalene with >99% enantiomeric excess (ee). This biocatalytic route avoids toxic reagents and operates under aqueous conditions (pH 7.0, 25°C).
Table 2: Biocatalytic Dihydroxylation Parameters
Sequential Dehydrogenation-Dihydroxylation
The same strain dehydrogenates 1,4-dihydronaphthalene to naphthalene, which undergoes subsequent dihydroxylation to yield (1R,2S)-THN-2,3-diol . This cascade reaction highlights the versatility of bacterial enzymes in accessing multiple stereoisomers.
Catalytic Hydrogenation of Dihydrodiol Precursors
(1R,2S)-1,2-Dihydroxy-1,2-dihydronaphthalene , a biosynthetic intermediate, is hydrogenated to THN-2,3-diol using palladium on carbon (Pd/C) under mild H₂ pressure (1 atm). This stepwise approach achieves 95% yield while preserving stereochemical integrity.
Table 3: Hydrogenation Conditions and Outcomes
| Substrate | Catalyst | Solvent | Yield (%) | Product Configuration |
|---|---|---|---|---|
| (1R,2S)-Dihydroxy-dihydronaphthalene | Pd/C | Ethanol | 95 | (1R,2S) |
Epoxide Ring-Opening Routes
Epoxide Synthesis and Hydrolysis
Boyd et al. (2003) developed a stereoinversion strategy starting from (1R,2S)-THN-2,3-diol . Treatment with methanesulfonyl chloride forms a dimesylate intermediate, which undergoes base-catalyzed cyclization to yield (1S,2R)-epoxide . Subsequent hydrolysis with aqueous KOH produces (1R,2R)-THN-2,3-diol (58% yield).
Table 4: Epoxide-Mediated Stereoinversion
Comparative Analysis of Synthesis Methods
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 1,2,3,4-Tetrahydronaphthalene-2,3-diol, and how do reaction conditions influence stereochemical outcomes?
- Methodology : Synthesis typically involves catalytic hydrogenation of naphthalene diols or dihydroxylation of tetralin derivatives. For example, hydroxylation of 1,2,3,4-tetrahydronaphthalene using osmium tetroxide or Sharpless asymmetric conditions can yield diastereomers, with temperature and solvent polarity critical for stereoselectivity (e.g., polar aprotic solvents favor cis-diol formation) .
- Key Considerations : Monitor reaction progress via HPLC or GC-MS to detect intermediates. Confirm stereochemistry using X-ray crystallography or NOESY NMR .
Q. How can researchers verify the purity and structural integrity of this compound?
- Methodology : Combine chromatographic (e.g., reverse-phase HPLC with UV detection) and spectroscopic techniques (¹H/¹³C NMR, FT-IR). For purity assessment, use differential scanning calorimetry (DSC) to check melting point consistency. Reference standards from accredited suppliers (e.g., Kanto Reagents) ensure calibration accuracy .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodology : Conduct meta-analysis of pharmacological studies while controlling for variables like stereochemistry (e.g., cis vs. trans diols) and assay conditions. For instance, cis-diol derivatives show higher β-adrenergic receptor affinity in Nadolol analogs, but conflicting results may arise from impurities in enantiomeric mixtures .
- Validation : Reproduce assays using enantiomerically pure samples (≥98% ee) synthesized via chiral chromatography or asymmetric catalysis .
Q. How do computational models predict the thermodynamic stability of this compound conformers?
- Methodology : Apply density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to evaluate chair vs. boat conformations. Experimental validation via gas-phase electron diffraction or rotational spectroscopy can resolve discrepancies between predicted and observed stability .
- Data Interpretation : Compare computed Gibbs free energy (ΔG) with experimental DSC data. Note that solvent effects (e.g., polar solvents stabilize polar conformers) may require explicit solvation models in simulations .
Q. What are the challenges in quantifying environmental degradation products of this compound?
- Methodology : Use LC-MS/MS with stable isotope-labeled internal standards (e.g., ¹³C-labeled diols) to track degradation in soil/water matrices. Aerobic microbial degradation pathways often yield naphthoquinones, which require SPE (solid-phase extraction) for isolation .
- Analytical Pitfalls : False positives may arise from matrix effects; mitigate via matrix-matched calibration curves and collision-induced dissociation (CID) MS/MS verification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
